molecular formula C5H4BrF3N2 B13478632 4-bromo-5-methyl-1-(trifluoromethyl)-1H-pyrazole

4-bromo-5-methyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13478632
M. Wt: 229.00 g/mol
InChI Key: IFPIUNJKNBMLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrazoles .

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrazoles such as 4-bromo-5-methyl-1H-pyrazole and 4-chloro-5-methyl-1-(trifluoromethyl)-1H-pyrazole .

Uniqueness

What sets 4-bromo-5-methyl-1-(trifluoromethyl)-1H-pyrazole apart is the presence of both bromine and trifluoromethyl groups, which impart unique electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

IUPAC Name

4-bromo-5-methyl-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H4BrF3N2/c1-3-4(6)2-10-11(3)5(7,8)9/h2H,1H3

InChI Key

IFPIUNJKNBMLAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.